N-[(4-cyclohexylphenyl)carbonyl]valine
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H25NO3 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-[(4-cyclohexylbenzoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H25NO3/c1-12(2)16(18(21)22)19-17(20)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-13,16H,3-7H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
ZAQKGKCXJXMHNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)C2CCCCC2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies
Advanced Approaches for N-Acylation of Valine
The N-acylation of valine with the 4-cyclohexylphenyl carbonyl group can be achieved through several modern synthetic methods, each offering distinct advantages in terms of yield, purity, and reaction conditions.
N,N'-Carbonyldiimidazole (CDI) is a widely used reagent for forming peptide bonds. acs.org The mechanism involves the activation of a carboxylic acid, in this case, 4-cyclohexylbenzoic acid, to form a highly reactive acyl-imidazolide intermediate. This intermediate then readily reacts with the amino group of valine to form the desired N-acylated product.
The process is valued for its simplicity and the clean nature of its byproducts, which are imidazole (B134444) and carbon dioxide. nih.gov The reaction is typically carried out in an inert solvent and does not require the use of a base or other additives, which simplifies the workup procedure. nih.govresearchgate.net CDI-mediated coupling is known to be a high-yielding and racemization-free method, making it suitable for synthesizing chiral molecules like N-[(4-cyclohexylphenyl)carbonyl]valine. nih.govresearchgate.net
Table 1: Key Features of CDI-Mediated Acylation
| Feature | Description | Reference |
|---|---|---|
| Activating Agent | N,N'-Carbonyldiimidazole (CDI) | acs.org |
| Intermediate | Acyl-imidazolide | nih.gov |
| Byproducts | Imidazole, Carbon Dioxide (CO₂) | nih.gov |
| Key Advantages | High yield, clean reaction, minimal racemization, no base required. | nih.govresearchgate.net |
The mixed anhydride (B1165640) method is a classic and effective technique for amide bond formation in peptide synthesis. thieme-connect.de This approach involves two main steps: the activation of the carboxylic acid and the subsequent condensation with the amine component. thieme-connect.desci-hub.se Typically, 4-cyclohexylbenzoic acid would be reacted with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM) to form a mixed carboxylic-carbonic anhydride. thieme-connect.desci-hub.se This activated intermediate is then reacted with valine to yield the final product. sci-hub.se
A significant challenge with this method is the potential for side reactions. One such issue is the formation of urethane (B1682113) byproducts, which can occur if the amine component attacks the wrong carbonyl group of the mixed anhydride intermediate. sci-hub.seresearchgate.net Another critical concern is racemization, which can be influenced by the choice of solvent, the pKa of the tertiary amine base, reaction time, and temperature. thieme-connect.de Research has shown that using solvents like THF or ethyl acetate (B1210297) and a base such as N-methylmorpholine can help minimize racemization. thieme-connect.de Pivaloyl chloride is another reagent used to form mixed anhydrides, offering a robust method for direct amidation. google.comrsc.org
To prevent unwanted side reactions during the synthesis of complex molecules, protecting groups are often employed to temporarily mask reactive functional groups. jocpr.com In the synthesis of this compound, both the amino and carboxyl groups of valine are potential sites for side reactions.
Amino Group Protection: To ensure that acylation occurs selectively at the desired amino group, other nucleophilic sites may need to be protected. Common protecting groups for the α-amino group in peptide synthesis include Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc). jocpr.com The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, removed with acids like trifluoroacetic acid (TFA). creative-peptides.com
Carboxyl Group Protection: The carboxyl group of valine can be protected, often as an ester (e.g., tert-butyl ester), to prevent it from participating in undesired reactions, such as cyclization or forming symmetrical anhydrides. creative-peptides.com
Maintaining the stereochemical integrity of valine during N-acylation is paramount, as the biological activity of chiral molecules is often dependent on their specific configuration. Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, can occur during the activation step of the carboxylic acid, particularly under basic conditions. thieme-connect.de
Several strategies are employed to ensure stereoselectivity:
Optimized Coupling Conditions: As mentioned in the mixed anhydride method, careful control of reaction parameters is crucial. This includes using sterically hindered tertiary amines like N-methylmorpholine, operating at low temperatures, and minimizing the time the activated species exists before coupling. thieme-connect.de
Racemization-Suppressing Reagents: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) during coupling reactions can help to suppress racemization.
Enzymatic Methods: Lipase-catalyzed reactions can offer excellent enantioselectivity for the formation of amide bonds under mild conditions. mdpi.com
Chiral Auxiliaries: Asymmetric synthesis using chiral auxiliaries, such as chiral Ni(II) complexes of Schiff bases, provides a powerful method for producing tailor-made amino acids and their derivatives with high enantiomeric purity. nih.gov This method involves forming a complex with the amino acid, performing the desired reaction, and then removing the chiral auxiliary to yield the enantiomerically pure product. nih.gov
Synthesis of the 4-Cyclohexylphenyl Carbonyl Moiety
4-Cyclohexylbenzoic acid can be prepared through various synthetic routes, often starting from more common aromatic compounds.
Hydrogenation of Aromatic Precursors: One common method involves the catalytic hydrogenation of a substituted benzoic acid. For instance, p-aminobenzoic acid can be hydrogenated to produce 4-aminocyclohexanecarboxylic acid. google.com While not a direct synthesis of the target, this demonstrates the feasibility of reducing the aromatic ring of a benzoic acid derivative to a cyclohexane (B81311) ring. A more direct route would involve the hydrogenation of 4-phenylbenzoic acid (a derivative of biphenyl). Catalysts such as ruthenium on carbon (Ru/C) are effective for this type of aromatic ring reduction. google.com
Friedel-Crafts Acylation: Another approach involves the Friedel-Crafts acylation of biphenyl (B1667301). This reaction, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, can install an acyl group onto the biphenyl backbone. google.com Subsequent reduction of the ketone and oxidation of the other phenyl ring, or a multi-step functional group interconversion, could lead to the desired 4-cyclohexylbenzoic acid.
Functionalization of Cyclohexylbenzene: Starting with cyclohexylbenzene, an acyl group can be introduced onto the phenyl ring via Friedel-Crafts acylation, followed by oxidation to the carboxylic acid.
Once 4-cyclohexylbenzoic acid is synthesized, it must be "activated" before it can efficiently react with valine. This is typically achieved by converting it into a more reactive derivative, such as an acid chloride (4-cyclohexylbenzoyl chloride) or by using the in-situ activation methods described in section 2.1 (e.g., with CDI or chloroformates). researchgate.net
Table 2: Summary of Synthetic Approaches for 4-Cyclohexylbenzoic Acid
| Starting Material | Key Reaction(s) | Reagents/Catalysts | Reference |
|---|---|---|---|
| p-Aminobenzoic Acid | Catalytic Hydrogenation | H₂, Ru/C, NaOH | google.com |
| Biphenyl | Friedel-Crafts Acylation | Acyl Chloride/Anhydride, Lewis Acid (e.g., AlCl₃) | google.com |
Formation of the Carbonyl Linkage
The formation of the carbonyl linkage, specifically an amide bond, is a cornerstone reaction in organic chemistry. This transformation involves the coupling of a carboxylic acid (4-cyclohexylbenzoic acid) and an amine (the amino group of valine). Direct reaction of these two components is generally inefficient and requires the "activation" of the carboxylic acid to facilitate the nucleophilic attack by the amine. uniurb.it Several classes of reagents are widely employed for this purpose.
Carbodiimide-Based Reagents: This is one of the most common methods for amide bond formation. americanpeptidesociety.org Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.org This intermediate is then readily attacked by the amino group of valine. To suppress potential side reactions and minimize racemization of the valine chiral center, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently included. americanpeptidesociety.org The primary drawback of DCC is the formation of a dicyclohexylurea byproduct that is often difficult to remove, whereas the urea (B33335) derived from DIC is more soluble, making it preferable for syntheses where purification is a concern. peptide.com
Phosphonium and Uronium/Aminium Salt Reagents: For more challenging or sterically hindered couplings, stronger activating agents are often necessary. Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient. peptide.commerckmillipore.com These reagents react with the carboxylic acid to form activated esters in situ, which then rapidly react with the amine component to form the desired amide bond with high yields and low rates of racemization. peptide.commerckmillipore.com
Acid Halide Formation: A more traditional, though less common, approach involves converting the carboxylic acid to a more reactive acyl halide, typically an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-cyclohexylbenzoyl chloride is then reacted with valine under basic conditions to form the amide. This method is highly effective but can be harsh and may not be compatible with sensitive functional groups.
Enzymatic Synthesis: Biocatalytic methods offer a greener alternative to traditional chemical synthesis. nih.gov Enzymes such as lipases or engineered acylases can catalyze the formation of amide bonds under mild, aqueous conditions. researchgate.netresearchgate.net These strategies can involve direct condensation or the use of activated acyl-enzyme intermediates to form the N-acyl amino acid. nih.govresearchgate.net
| Method Class | Common Reagents | Key Features |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Cost-effective; often used with additives (HOBt, HOAt) to reduce side reactions. americanpeptidesociety.org |
| Phosphonium/Uronium Salts | PyBOP, HATU, HBTU | Highly efficient for difficult couplings; low racemization. peptide.com |
| Acid Halides | SOCl₂, (COCl)₂ | Classic, highly reactive method; conditions can be harsh. |
| Enzymatic | Lipases, Acylases | Environmentally friendly; high selectivity under mild conditions. researchgate.net |
Derivatization Strategies for Research Probes and Analogues
To investigate the biological roles and mechanisms of action of this compound, it is often necessary to prepare derivatives or analogues that can serve as research tools. These modifications can enhance utility by introducing reporter groups, altering properties, or incorporating isotopic labels.
Chemical Modifications for Enhanced Research Utility
Modifying the parent structure of this compound can provide valuable research probes. These modifications can be targeted at several positions within the molecule.
Modification of the Valine Residue: The valine moiety can be a target for derivatization. N-alkylation, particularly N-methylation, of the amide nitrogen is a common strategy in medicinal chemistry to increase membrane permeability and metabolic stability. monash.edu This can be achieved by treating an appropriate precursor with reagents like methyl iodide in the presence of a base such as sodium hydride. monash.edu
Functionalization of the Aromatic Ring: The phenyl group offers a site for the introduction of various functional groups. Electrophilic aromatic substitution reactions could be employed to install reporter tags such as a nitro group (which can be reduced to an amine for further conjugation), a halogen for use in radio-labeling, or a precursor for attaching fluorescent probes or biotin (B1667282) tags.
Amide Bond Bioisosteres: To probe the importance of the amide bond for biological activity, analogues can be synthesized where the amide linkage is replaced with a bioisostere. Heterocyclic structures like 1,2,4-oxadiazoles or 1,4-disubstituted 1,2,3-triazoles can mimic the geometry and electronic properties of a trans-amide bond and often confer improved metabolic stability. nih.gov
Use as a Building Block: N-acylated amino acids can themselves serve as versatile building blocks for more complex molecules. nbinno.com The carboxylic acid of the valine moiety can be activated and coupled to other amines, peptides, or molecular probes to create larger, more complex research tools. nih.gov
| Modification Strategy | Target Site | Potential Outcome/Application |
|---|---|---|
| N-Alkylation | Amide Nitrogen | Increased lipophilicity and metabolic stability. monash.edu |
| Aromatic Substitution | Phenyl Ring | Attachment of reporter groups (fluorophores, biotin), radiolabels. |
| Amide Bioisosteres | Carbonyl Linkage | Creation of analogues with enhanced stability to probe function. nih.gov |
| Carboxyl Group Coupling | Valine Carboxylate | Synthesis of larger conjugates and probes. nih.gov |
Isotopic Labeling for Mechanistic Studies
Isotopic labeling is an indispensable tool for elucidating metabolic pathways, mechanisms of action, and for structural studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. this compound can be synthesized with stable isotopes such as ²H (deuterium), ¹³C, ¹⁵N, or ¹⁷O incorporated at specific positions.
The valine portion of the molecule is a common target for labeling. Specific labeling of the valine methyl groups is particularly useful for protein NMR studies, as these groups provide sensitive probes of structure and dynamics. rsc.org This is typically achieved biosynthetically by providing isotopically labeled precursors to microorganisms during protein expression. nih.govnih.gov For the chemical synthesis of labeled this compound, isotopically labeled valine would be used as a starting material.
Common labeling strategies for the valine moiety include:
Uniform Labeling: Using valine that is uniformly enriched with ¹³C and/or ¹⁵N ([U-¹³C, ¹⁵N]-Valine).
Methyl-Specific Labeling: Using precursors like labeled α-ketoisovalerate to introduce ¹³C and ¹H into the side-chain methyl groups while the rest of the molecule is deuterated. protein-nmr.org.uk This reduces spectral complexity in NMR.
Stereospecific Labeling: Employing precursors such as labeled 2-acetolactate (B3167203) can allow for the stereospecific labeling of the pro-R or pro-S methyl groups of valine. nih.gov
Backbone Labeling: ¹⁵N can be incorporated specifically at the amino group, while ¹³C or ¹⁷O can be incorporated into the carboxyl group through chemical synthesis from labeled precursors. nih.govelsevierpure.com
The 4-cyclohexylphenylcarbonyl moiety could also be labeled. For instance, ¹³C-labeled benzoic acid derivatives could be used as starting materials, or deuterium (B1214612) could be incorporated onto the cyclohexyl or phenyl rings through catalytic exchange reactions. This would allow different parts of the molecule to be traced or analyzed independently.
Structure Activity Relationship Sar and Computational Studies
Elucidation of Structure-Activity Relationships
SAR studies for this class of compounds, which can be broadly categorized as N-acyl amino acid derivatives, have systematically explored how modifications to different parts of the molecule affect its potency as a VLA-4 antagonist. nih.gov These antagonists function by blocking the interaction between VLA-4 and its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1). researchgate.net
The N-acyl group, in this case, the (4-cyclohexylphenyl)carbonyl moiety, is a critical determinant of antagonist activity. This part of the molecule typically occupies a hydrophobic pocket in the VLA-4 receptor. Studies on analogous N-benzoyl-L-phenylalanine derivatives have shown that substitutions on the aromatic ring significantly impact potency. For instance, disubstitution at the 2- and 6-positions of the benzoyl ring with small alkyl groups or halogens is generally favored for high antagonist activity. researchgate.net
While specific data on modifications to the 4-cyclohexylphenyl group are limited, general principles from related VLA-4 antagonists suggest that the size and nature of the cycloalkyl group are important. The cyclohexyl ring provides the necessary bulk and lipophilicity to form favorable van der Waals interactions within the receptor's binding site. Altering the ring size or introducing substituents could modulate these interactions and, consequently, the biological activity.
| N-Acyl Group Modification | General Effect on Potency | Rationale |
|---|---|---|
| 2,6-Disubstitution on Benzoyl Ring | Increases Potency | Enhances binding by optimizing fit and interactions in a hydrophobic pocket. researchgate.net |
| Cycloalkanoyl Groups | Potent Activity | Provides optimal bulk and lipophilicity for receptor binding. researchgate.net |
| Unsubstituted Benzoyl Ring | Lower Potency | Sub-optimal hydrophobic interactions compared to substituted or cycloalkyl-containing rings. |
The amino acid portion of the molecule is fundamental to its activity, with both its stereochemistry and the nature of its side chain playing crucial roles. For N-acyl amino acid derivatives that act as VLA-4 antagonists, the natural L-configuration of the amino acid is almost universally required for high potency. nih.gov The corresponding D-amino acid analogs typically exhibit a dramatic loss of activity, indicating a highly specific stereochemical requirement by the receptor binding site. The carboxylate group of the amino acid is a key pharmacophoric feature, often interacting with a divalent metal ion (Mg²⁺) at the Metal Ion-Dependent Adhesion Site (MIDAS) within the β1 subunit of the VLA-4 integrin. nih.gov
The isopropyl side chain of valine contributes to the binding affinity through hydrophobic interactions. The size and branching of this side chain are important; replacing valine with amino acids having smaller (like alanine) or larger, more flexible side chains would alter the fit within the binding pocket and affect potency. Studies on related compounds show that branched aliphatic side chains, such as that of valine, are well-tolerated and contribute positively to binding. scielo.org.mx
| Amino Acid Moiety | Relative Potency | Key Insight |
|---|---|---|
| L-Valine | High | The natural L-configuration is essential for proper orientation in the binding site. nih.gov |
| D-Valine | Very Low / Inactive | Incorrect stereochemistry prevents key interactions with the receptor. |
| L-Alanine (smaller side chain) | Lower | Reduced hydrophobic interaction due to the smaller methyl side chain. |
| L-Leucine (larger side chain) | Variable | Activity depends on the specific binding pocket topology; may be similar to or different from valine. |
The central amide (carbonyl) bond in N-[(4-cyclohexylphenyl)carbonyl]valine is susceptible to enzymatic degradation in vivo. To create more stable and effective drug candidates, researchers often replace this amide bond with bioisosteres—chemical groups with similar steric and electronic properties. nih.govdrughunter.com This approach creates peptidomimetics with potentially improved pharmacokinetic profiles. nih.gov
Several amide bond bioisosteres have been explored in the context of VLA-4 antagonists. For example, replacing the amide bond with an amidine has been shown to yield compounds with nearly equipotent VLA-4 inhibitory activity. nih.gov This suggests that the amide oxygen atom itself is not essential for a hydrogen bonding interaction, but that a hydrogen bond acceptor in that general location is beneficial. nih.gov Other successful replacements in peptidomimetics include stable heterocyclic rings like 1,2,3-triazoles and oxadiazoles, which can mimic the geometry and hydrogen bonding capacity of the amide bond while resisting hydrolysis. nih.govresearchgate.net
| Linkage | Relative Potency vs. Amide | Key Property |
|---|---|---|
| Amide (-CO-NH-) | Reference | Susceptible to enzymatic hydrolysis. drughunter.com |
| Amidine (-C(NH)-NH-) | Equipotent | Maintains key interactions while potentially altering basicity and stability. nih.gov |
| 1,2,3-Triazole | Potentially High | Metabolically stable ring that mimics the steric and electronic profile of the amide bond. nih.gov |
| Ester (-CO-O-) | Lower | Significant loss of potency, indicating the amide N-H group is important for hydrogen bonding. |
The biological activity of flexible molecules like this compound is dependent on their ability to adopt a specific three-dimensional shape, or "bioactive conformation," that is complementary to the receptor's binding site. nih.gov Conformational analysis of related N-acyl-L-phenylalanine VLA-4 antagonists has revealed that these molecules are believed to bind in a "compact gauche (-)" conformation. researchgate.net This specific fold allows the key pharmacophoric elements—the N-acyl group, the amino acid side chain, and the carboxylate—to be oriented correctly for simultaneous interaction with their respective subsites on the VLA-4 receptor. nih.govresearchgate.net This conformation is thought to mimic the critical turn structure of cyclic peptide antagonists, which were the basis for the design of many small-molecule VLA-4 inhibitors. nih.govnih.gov The cyclohexylphenyl and valine side chains likely fold to interact with hydrophobic regions of the receptor, while the polar backbone and carboxylate engage in hydrogen bonding and ionic interactions.
Advanced Computational Chemistry Approaches
Computational chemistry provides powerful tools to visualize and understand the interactions between a ligand and its target receptor at an atomic level. These methods are crucial for rational drug design and for interpreting complex SAR data. nih.gov
Since an experimental crystal structure of a small molecule bound to the VLA-4 integrin is not available, homology modeling and molecular docking are the primary computational tools used to study these interactions. nih.govnih.gov A model of the VLA-4 headpiece is typically built based on the known crystal structure of a related integrin, such as αvβ3. nih.govacs.org
Docking simulations of N-acyl amino acid derivatives into the VLA-4 model consistently show the ligand binding at the interface between the α4 and β1 subunits. nih.govnih.govnih.gov Key predicted interactions include:
Ionic Interaction: The carboxylate of the valine moiety forms a crucial interaction with the Mg²⁺ ion in the MIDAS motif of the β1 subunit. nih.gov
Hydrophobic Interactions: The cyclohexylphenyl group fits into a hydrophobic pocket on the α4 subunit, while the valine isopropyl side chain interacts with a smaller hydrophobic region nearby.
Hydrogen Bonding: The amide bond that links the two halves of the molecule often forms hydrogen bonds with backbone residues of the receptor, helping to stabilize the bound conformation. For example, the amide NH can interact with residues like Ser-238 of the β subunit. nih.gov
These simulations help explain the SAR data, such as the strict requirement for the L-amino acid stereochemistry and the importance of a bulky, hydrophobic N-acyl group. nih.govacs.org
| Receptor Subunit/Site | Key Residues/Components | Type of Interaction | Interacting Ligand Moiety |
|---|---|---|---|
| β1 Subunit (MIDAS) | Mg²⁺ ion | Ionic / Coordination | Valine Carboxylate |
| α4 Subunit | Tyr-187 | Hydrophobic / π-stacking | Cyclohexylphenyl Ring |
| β1 Subunit | Ser-238 | Hydrogen Bond | Carbonyl Linkage |
| α4/β1 Interface | Hydrophobic Pockets | van der Waals | Cyclohexyl Ring, Valine Side Chain |
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. tandfonline.com For this compound, MD simulations can provide critical insights into its conformational flexibility and how it interacts with biological targets. By simulating the compound in a virtual environment that mimics physiological conditions (e.g., in a water box with ions), researchers can observe its dynamic behavior, which is essential for understanding its mechanism of action.
When studying the binding of this compound to a protein target, MD simulations can elucidate the specific interactions that stabilize the complex. These simulations can reveal the formation and breaking of hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's active site residues. For example, the carbonyl group and the amide linkage in the molecule are potential hydrogen bond donors and acceptors, while the cyclohexyl and phenyl groups can engage in hydrophobic interactions. The valine moiety can also contribute to binding through both its backbone and its isopropyl side chain.
The stability of the ligand-protein complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's position within the binding pocket over the course of the simulation. A stable binding mode is typically characterized by a low and fluctuating RMSD value. Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy, providing a quantitative measure of binding affinity.
Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound Bound to a Target Protein
| Simulation Time (ns) | Ligand RMSD (Å) | Number of Hydrogen Bonds | Key Interacting Residues |
| 0 | 0.00 | 3 | Tyr101, Arg154, Asp203 |
| 10 | 1.25 | 2 | Tyr101, Arg154 |
| 20 | 1.31 | 3 | Tyr101, Arg154, Asp203 |
| 30 | 1.28 | 2 | Arg154, Asp203 |
| 40 | 1.35 | 3 | Tyr101, Arg154, Asp203 |
| 50 | 1.33 | 2 | Tyr101, Arg154 |
This table presents hypothetical data for illustrative purposes.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. rsdjournal.org For this compound, these methods can provide a detailed understanding of its chemical properties that are not accessible through classical molecular mechanics methods used in MD simulations.
One of the primary applications of quantum chemistry is the optimization of the molecule's geometry to find its most stable three-dimensional structure. nih.gov Methods like Density Functional Theory (DFT) are commonly used for this purpose, providing accurate bond lengths, bond angles, and dihedral angles. nih.gov These calculations can also determine the relative energies of different conformers, complementing the insights from MD simulations.
Furthermore, quantum chemical calculations can reveal the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. The calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can indicate the regions of the molecule that are most likely to donate or accept electrons in a chemical reaction. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution on the surface of the molecule. These maps highlight regions of negative electrostatic potential (typically around electronegative atoms like oxygen and nitrogen), which are prone to electrophilic attack, and regions of positive electrostatic potential (often around hydrogen atoms), which are susceptible to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with its biological target.
Table 2: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.2 D |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsemanticscholar.org For a class of compounds including this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby guiding the optimization of lead compounds.
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, partial charges), and topological features (e.g., molecular connectivity indices).
Next, a mathematical model is built to correlate the descriptors with the biological activity. Various statistical methods can be used for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest. The goal is to find a model that can accurately predict the activity of the compounds in the training set and, more importantly, has good predictive power for new compounds.
The predictive ability of the QSAR model is assessed through a process of validation. This typically involves splitting the dataset into a training set, used to build the model, and a test set, used to evaluate its performance on compounds not included in the model development. A robust and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing.
For this compound and its analogs, a QSAR model could reveal which structural features are most important for their biological activity. For example, the model might indicate that a certain range of hydrophobicity in the cyclohexylphenyl moiety is optimal, or that the presence of a hydrogen bond donor at a specific position is crucial.
Table 3: Example of Descriptors Used in a Hypothetical QSAR Model for Analogs of this compound
| Descriptor | Description | Importance in Model |
| LogP | Octanol-water partition coefficient (hydrophobicity) | High |
| TPSA | Topological Polar Surface Area | Medium |
| Molecular Weight | Mass of the molecule | Low |
| Number of H-bond donors | Count of hydrogen bond donating atoms | Medium |
| Number of rotatable bonds | Flexibility of the molecule | Low |
This table presents hypothetical data for illustrative purposes.
Biochemical and Mechanistic Investigations
Investigation of Enzyme Interactions and Inhibition
The interaction of N-acylated amino acids with enzymes is a key area of research to understand their physiological roles and therapeutic potential. While specific enzymatic targets for N-[(4-cyclohexylphenyl)carbonyl]valine have not been extensively documented in publicly available literature, the broader class of N-acyl amino acids has been shown to interact with various enzymes, often as allosteric modulators. nih.govbohrium.com
Specific Enzyme Targets and Mechanistic Studies
Direct enzymatic targets of this compound are not yet fully elucidated. However, research on structurally related N-acyl amino acids suggests potential interactions with enzymes involved in lipid metabolism and signaling. For instance, fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids, is known to interact with various N-acyl amino acids. elifesciences.org The large, hydrophobic cyclohexylphenyl group of this compound may influence its binding affinity and specificity for such enzymes. Mechanistic studies on related compounds often point towards competitive or non-competitive inhibition of enzymes involved in metabolic pathways.
Allosteric Modulation by N-Acylated Valine Derivatives
A significant area of investigation for N-acylated amino acids is their role as allosteric modulators. nih.govbohrium.com Allosteric modulators bind to a site on an enzyme or receptor that is distinct from the primary active site, inducing a conformational change that alters the protein's activity. Several N-acyl amino acids have been identified as positive allosteric modulators of glycine (B1666218) receptors (GlyRs), which are ligand-gated ion channels crucial for inhibitory neurotransmission. nih.govbohrium.com This modulation enhances the effect of the natural ligand, glycine. While direct evidence for this compound is pending, its structural features are consistent with those of other known allosteric modulators, suggesting it may exhibit similar properties at certain receptors or enzymes.
A study on various N-acyl amino acids demonstrated their ability to potentiate glycine-induced currents in different GlyR subtypes. The general structure-activity relationship suggests that the nature of the acyl chain plays a critical role in the modulatory effect.
Table 1: Allosteric Modulation of Glycine Receptors by Representative N-Acyl Amino Acids
| Compound | Receptor Subtype | Effect |
| N-Oleoyl glycine | α1 GlyR | Potentiation of glycine-induced current |
| N-Arachidonoyl glycine | α1 GlyR | Potentiation of glycine-induced current |
| N-Palmitoyl glycine | α1 GlyR | Potentiation of glycine-induced current |
This table presents representative data for other N-acyl amino acids to illustrate the concept of allosteric modulation, as specific data for this compound is not available.
Kinetic Characterization of Enzyme Inhibition
Detailed kinetic characterization, including the determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), is essential for understanding the potency and mechanism of enzyme inhibitors. As of the current literature, specific kinetic data for the inhibition of any enzyme by this compound has not been reported. The evaluation of such parameters would require targeted enzymatic assays against a panel of purified enzymes. For structurally related N-acyl-L-valine derivatives, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, antimicrobial activity has been investigated, though specific enzyme inhibition kinetics were not detailed. mdpi.com
Role of this compound in Metabolic Pathways related to Valine
Valine is a branched-chain amino acid (BCAA) with a well-established role in protein synthesis and energy metabolism. researchgate.net The catabolism of valine involves a series of enzymatic steps, primarily occurring in the mitochondria of muscle tissue. researchgate.net The initial step is a transamination reaction catalyzed by branched-chain aminotransferase (BCAT), followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.gov The pathway ultimately leads to the production of succinyl-CoA, which enters the citric acid cycle. researchgate.net
The introduction of a large acyl group, such as the 4-cyclohexylphenylcarbonyl moiety, to valine could potentially influence its metabolic fate in several ways:
Steric Hindrance: The bulky acyl group might sterically hinder the interaction of the valine moiety with the active sites of catabolic enzymes like BCAT and BCKDH.
Altered Substrate Recognition: The modified structure may no longer be recognized as a substrate by the enzymes of the valine catabolic pathway.
Enzyme Inhibition: The compound could potentially act as an inhibitor of one or more enzymes in the pathway.
Recent research has highlighted the critical role of valine catabolism in various physiological and pathological processes, including cancer metabolism. nih.govbiorxiv.orgbiorxiv.org Specifically, the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) is a key player in valine degradation, and its inhibition has been shown to impact cancer cell proliferation. nih.govbiorxiv.org Further investigation is required to determine if this compound can modulate the activity of HIBCH or other enzymes in the valine metabolic pathway.
Receptor Binding and Ligand-Receptor Dynamics
The amphiphilic nature of N-acylated amino acids, possessing both a hydrophobic acyl chain and a hydrophilic amino acid headgroup, makes them suitable candidates for interacting with membrane-bound receptors. nih.govnih.gov
Identification of Putative Receptor Targets
While specific receptor targets for this compound have not been definitively identified, the broader family of N-acyl amino acids has been shown to interact with several classes of receptors, including G-protein coupled receptors (GPCRs) and ion channels. nih.govnih.govnih.gov
G-Protein Coupled Receptors (GPCRs): N-acyl amino acids are considered a class of lipid signaling molecules that can modulate the activity of various GPCRs. nih.govnih.gov For example, some N-acyl amides have been shown to interact with GPCRs involved in gastrointestinal signaling. nih.gov The bulky and hydrophobic 4-cyclohexylphenyl group of this compound could favor interactions with the transmembrane domains of certain GPCRs. researchgate.net
Ion Channels: As mentioned previously, a significant finding for the N-acyl amino acid class is their ability to act as positive allosteric modulators of glycine receptors, which are ligand-gated ion channels. nih.govbohrium.com This suggests that ion channels represent a promising class of putative targets for this compound.
Further screening and binding assays are necessary to identify the specific receptor targets of this compound and to characterize the dynamics of these ligand-receptor interactions.
Studies of Binding Affinity and Specificity
The initial step in characterizing a new compound is often to determine its binding affinity and specificity for potential biological targets. Binding affinity refers to the strength of the interaction between the compound (ligand) and its target, usually a protein. Specificity relates to how selectively the compound binds to its intended target over other molecules in the biological system.
For N-acyl amino acids, which are a broad class of signaling molecules, potential targets could include enzymes, receptors, or ion channels. nih.govnih.gov Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and radioligand binding assays are commonly employed to quantify these interactions. The data from these experiments, often presented in tables, would include dissociation constants (Kd) or inhibition constants (Ki), which are quantitative measures of binding affinity.
Table 1: Hypothetical Binding Affinity Data for a N-Acyl Amino Acid Derivative
| Target Protein | Dissociation Constant (Kd) (nM) | Method |
|---|---|---|
| Receptor X | 50 | Surface Plasmon Resonance |
| Enzyme Y | 200 | Isothermal Titration Calorimetry |
| Ion Channel Z | >1000 | Radioligand Binding Assay |
This table is illustrative and does not represent actual data for this compound.
Conformational Changes Upon Ligand Binding
The binding of a ligand to a protein can induce conformational changes in the protein's three-dimensional structure. elifesciences.orgnih.gov These changes are often critical for the protein's function and the subsequent cellular response. Techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM) are used to study these structural alterations at an atomic level. elifesciences.org
These studies can reveal how the binding of a compound like this compound might alter the shape of its target protein, potentially activating or inhibiting its function. The interaction is not always a simple "lock and key" mechanism; often, a process of "induced fit" or "conformational selection" is involved, where the protein and ligand structures adapt to each other upon binding. nih.gov
Cellular Mechanistic Studies (In Vitro Models)
Following biochemical characterization, cellular studies in vitro are conducted to understand how the compound affects cells. These studies provide insights into the compound's mechanism of action within a biological context.
Investigation of Intracellular Pathways and Signaling
Once a compound binds to its target, it can trigger a cascade of events within the cell, known as intracellular signaling pathways. researchgate.net These pathways regulate various cellular processes, such as gene expression, cell growth, and metabolism. For N-acyl amino acids, involvement in pathways regulated by MAP kinases, Akt, and other signaling molecules has been observed. nih.gov Researchers use techniques like Western blotting, ELISA, and reporter gene assays to monitor the activation or inhibition of specific proteins within these pathways in response to the compound.
Gene Expression and Proteomic Profiling in Response to the Compound
A compound's effect on a cell can be further understood by analyzing changes in gene expression and the cellular proteome. nih.gov DNA microarrays and RNA sequencing (RNA-Seq) are used to profile changes in the transcription of thousands of genes simultaneously. nih.gov Mass spectrometry-based proteomics can identify and quantify changes in the levels of thousands of proteins within the cell. acs.orgbiorxiv.org This provides a global view of the cellular response to the compound and can help identify novel targets and pathways affected by it.
Table 2: Illustrative Gene Expression Changes in Response to an N-Acyl Amino Acid
| Gene Name | Fold Change | p-value | Pathway |
|---|---|---|---|
| Gene A | +2.5 | <0.01 | Inflammation |
| Gene B | -1.8 | <0.05 | Cell Cycle |
| Gene C | +3.1 | <0.001 | Apoptosis |
This table is for illustrative purposes only.
Subcellular Localization and Distribution
Understanding where a compound localizes within a cell is crucial for interpreting its mechanism of action. frontiersin.org Techniques such as fluorescence microscopy, using either intrinsically fluorescent compounds or fluorescently tagged derivatives, can visualize the compound's distribution in different cellular compartments like the nucleus, mitochondria, or endoplasmic reticulum. frontiersin.org This information helps to correlate the compound's location with its observed biological effects.
Preclinical Mechanistic Studies (In Vivo Models)
Exploration of Biological Pathways in Organismal Systems
Similarly, an exploration of the biological pathways influenced by this compound in organismal systems yields no specific findings. While the metabolic pathways of the amino acid valine are well-documented, the introduction of the N-(4-cyclohexylphenyl)carbonyl group creates a distinct chemical entity whose interactions with cellular and systemic pathways have not been reported in the accessible scientific literature. drugbank.comnih.govnih.govnih.gov Studies on other complex molecules containing a similar N-acyl valine substructure have been identified; however, their biological activities are attributed to the entire molecular structure and cannot be directly extrapolated to this compound.
Analytical Research Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of N-[(4-cyclohexylphenyl)carbonyl]valine, providing the means to isolate it from impurities and biological matrices for accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of this compound. A common approach involves a reverse-phase (RP-HPLC) method, which separates compounds based on their hydrophobicity. The development of a robust RP-HPLC method requires careful optimization of several parameters, including the choice of a stationary phase (column), mobile phase composition, flow rate, and detector wavelength. nih.gov
For this compound, a C18 column is typically appropriate, leveraging the nonpolar nature of the cyclohexyl and phenyl groups for good retention and separation. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) buffer), run in either an isocratic or gradient elution mode to achieve optimal separation. nih.gov Detection is commonly performed using a UV-Vis detector, set at a wavelength where the phenyl group exhibits strong absorbance.
Method validation is performed according to established guidelines to ensure the method is accurate, precise, and reliable. researchgate.net Key validation parameters include linearity, precision, accuracy, selectivity, and the limits of detection (LOD) and quantification (LOQ).
Table 1: Hypothetical HPLC Method Validation Parameters
| Parameter | Specification | Result |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Precision (%RSD) | ≤ 2% | 1.2% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | 0.15 µg/mL |
This interactive table outlines typical validation results for a robust HPLC method, demonstrating its suitability for routine analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an indispensable tool for analyzing this compound, especially in complex biological samples. nih.govnih.gov This technique is central to metabolomics studies, where the goal is to identify and quantify a wide range of metabolites. mdpi.comresearchgate.net
In a typical LC-MS analysis, the compound is first separated on an RP-HPLC column. The eluent is then introduced into the mass spectrometer's ion source, where molecules are ionized, commonly using electrospray ionization (ESI). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), allowing for highly specific detection and quantification. nih.gov For structural confirmation, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion and analyze the resulting product ions, providing a unique fragmentation pattern that acts as a chemical fingerprint.
The use of stable isotope-coded derivatization can further enhance sensitivity and accuracy in LC-MS analysis, particularly for carbonyl-containing compounds. nih.gov
Table 2: Predicted LC-MS/MS Parameters for this compound
| Parameter | Ion Type | Predicted m/z |
|---|---|---|
| Parent Ion | [M+H]⁺ | 318.20 |
| Parent Ion | [M-H]⁻ | 316.19 |
| Fragment Ion 1 | [M+H - H₂O]⁺ | 300.19 |
| Fragment Ion 2 | [Cyclohexylphenylcarbonyl]⁺ | 189.13 |
| Fragment Ion 3 | [Valine - H]⁻ | 116.07 |
This interactive table shows the predicted mass-to-charge ratios for the parent compound and its potential fragments, which are used for identification and quantification in LC-MS/MS analysis.
Gas Chromatography (GC) is generally less suited for the direct analysis of relatively large and non-volatile compounds like this compound. The high temperatures required for volatilization could lead to thermal degradation. However, GC can be applied after a chemical derivatization step to convert the analyte into a more volatile and thermally stable derivative. For instance, esterification of the carboxylic acid group could facilitate GC analysis. Preparative-scale GC has also been used to purify similar peptide derivatives. osti.gov The primary application for GC in this context would likely be for the analysis of smaller, more volatile impurities or degradation products rather than for the parent compound itself. osti.gov
Spectroscopic Characterization in Research
Spectroscopic techniques are crucial for elucidating the molecular structure of this compound and confirming its identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic structure of an organic molecule in solution. ethernet.edu.et Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For this compound, ¹H NMR would reveal distinct signals for the protons on the cyclohexyl ring, the aromatic phenyl ring, and the valine side chain. The chemical shifts, integration (signal area), and splitting patterns (multiplicity) of these signals allow for the unambiguous assignment of each proton. Similarly, ¹³C NMR provides a signal for each unique carbon atom in the molecule, confirming the carbon skeleton. Advanced 2D NMR techniques (e.g., COSY, HSQC) can be used to establish connectivity between protons and carbons, fully confirming the structure.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Cyclohexyl (CH, CH₂) Protons | 1.2 - 2.6 | Multiplets |
| Valine α-CH Proton | ~4.5 | Doublet |
| Valine β-CH Proton | ~2.2 | Multiplet |
| Valine γ-CH₃ Protons | ~0.9 - 1.0 | Doublets |
| Aromatic Protons | 7.3 - 7.8 | Doublets |
| Amide N-H Proton | ~8.0 | Doublet |
| Carboxyl O-H Proton | >10 | Broad Singlet |
This interactive table presents the expected chemical shifts and splitting patterns for the protons in this compound, which are key to its structural verification by NMR.
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. These methods work by measuring the absorption (IR) or scattering (Raman) of light by molecular vibrations. researchgate.net
In the analysis of this compound, IR spectroscopy is particularly effective for identifying the prominent carbonyl (C=O) stretching vibrations from the amide and carboxylic acid groups, which appear as strong, sharp peaks in the 1650-1760 cm⁻¹ region. libretexts.org Other key absorbances include the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹) and the N-H stretch of the amide group (around 3300 cm⁻¹). libretexts.org C-H stretching vibrations from the aliphatic cyclohexyl and aromatic phenyl groups would also be visible. Raman spectroscopy is also sensitive to these groups and can provide complementary information, especially for the non-polar C-C bonds within the phenyl and cyclohexyl rings. longdom.org
Table 4: Characteristic IR Absorption Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |
| Amide | N-H Stretch | 3200 - 3400 |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 |
| Amide | C=O Stretch (Amide I) | 1630 - 1680 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aliphatic (Cyclohexyl, Valine) | C-H Stretch | 2850 - 2960 |
This interactive table lists the key infrared frequencies that help identify the constituent functional groups of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within this compound. The presence of a substituted phenyl ring conjugated with a carbonyl group gives rise to characteristic absorption bands in the UV region.
The primary electronic transitions expected for this molecule are π → π* and n → π. The π → π transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl double bond to their corresponding antibonding (π) orbitals. These are generally observed at shorter wavelengths. The n → π transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. This transition is characteristically of lower intensity and appears at a longer wavelength compared to the π → π* transitions.
For this compound, the benzene (B151609) ring attached to the carbonyl group acts as a chromophore. The cyclohexyl substituent on the phenyl ring is an auxochrome that may cause a slight bathochromic (red) shift in the absorption maxima compared to an unsubstituted benzoyl group. The valine moiety is not expected to contribute significantly to the UV absorption in the 200-400 nm range as it lacks a chromophore.
Based on data for analogous N-benzoyl amino acids, the expected UV absorption maxima for this compound in a non-polar solvent are summarized in the table below.
| Electronic Transition | Predicted λmax (nm) | Expected Molar Absorptivity (ε) | Associated Moiety |
|---|---|---|---|
| π → π | ~230-250 | High | Phenylcarbonyl |
| n → π | ~270-290 | Low | Carbonyl |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the precise molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The theoretical monoisotopic mass of this compound (C₁₈H₂₅NO₃) is 303.1834 g/mol .
In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 303. Subsequent fragmentation would likely proceed through several characteristic pathways. A primary cleavage event is the scission of the amide bond, which is a common fragmentation route for N-acylated amino acids. This would lead to the formation of a 4-cyclohexylbenzoyl cation and a radical cation corresponding to the valine moiety.
Other significant fragmentation pathways would involve the loss of the carboxyl group from the valine portion and fragmentation of the cyclohexyl and isopropyl groups. The analysis of these fragment ions allows for the unambiguous confirmation of the compound's structure.
| Predicted m/z | Proposed Fragment Ion | Structural Origin |
|---|---|---|
| 303 | [C₁₈H₂₅NO₃]⁺ | Molecular Ion |
| 189 | [C₁₃H₁₇O]⁺ | 4-Cyclohexylbenzoyl cation |
| 117 | [C₅H₁₁NO₂]⁺ | Valine radical cation |
| 72 | [C₄H₁₀N]⁺ | Fragment from valine (loss of COOH) |
| 43 | [C₃H₇]⁺ | Isopropyl cation from valine |
Advanced Structural Analysis Techniques
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov For a molecule like this compound, this technique can provide detailed information on bond lengths, bond angles, and torsion angles, revealing its conformational preferences in the crystalline form.
A successful crystallographic analysis would begin with the growth of a high-quality single crystal. The crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. This analysis would yield an electron density map from which the atomic positions can be determined.
The resulting crystal structure would likely reveal key features such as the planarity of the amide bond and the relative orientations of the cyclohexylphenyl and valine moieties. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The carboxylic acid and amide groups are expected to participate in a network of hydrogen bonds, linking adjacent molecules in the crystal lattice. While a specific crystal structure for this compound is not publicly available, typical data obtained from such an analysis are presented below based on similar small molecules.
| Crystallographic Parameter | Typical Value/Information |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Molecules per Unit Cell (Z) | e.g., 4 |
| Key Hydrogen Bonds | N-H···O=C, O-H···O=C |
Cryo-Electron Microscopy (Cryo-EM) for Complex Structures
Cryo-electron microscopy (Cryo-EM) is a powerful technique for determining the structure of large macromolecular assemblies, such as proteins and viruses, at near-atomic resolution. creative-biostructure.com This method involves flash-freezing a solution of the sample to trap the macromolecules in a thin layer of vitreous ice, preserving their native conformation. creative-biostructure.com Images of these randomly oriented particles are then collected with an electron microscope and computationally averaged to reconstruct a three-dimensional model.
It is important to note that Cryo-EM is generally not the technique of choice for determining the structure of small molecules like this compound in isolation. The theoretical lower size limit for single-particle cryo-EM is around 38 kDa, which is significantly larger than the molecular weight of the compound . biorxiv.orgresearchgate.net
However, Cryo-EM becomes highly relevant in the context of studying how this compound might interact with a larger biological target, such as a protein receptor or enzyme. If this compound acts as a ligand, Cryo-EM could be used to determine the structure of the protein-ligand complex. creative-biostructure.comnih.gov In such a scenario, the high-resolution map generated by Cryo-EM would allow for the visualization of the ligand bound within the protein's active site, revealing the specific molecular interactions that mediate binding. This information is invaluable for structure-based drug design and understanding the molecule's biological function.
Applications As a Chemical Probe and in Peptidomimetic Research
Design Principles for N-Acylated Valine Peptidomimetics
Peptidomimetics are molecules designed to imitate the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. N-acylated valine derivatives are a key platform for this endeavor, leveraging the structural properties of the valine side chain and the versatility of the N-acyl group.
A primary goal in peptidomimetic design is to replicate the secondary structures of peptides, such as α-helices and β-sheets, which are often crucial for their biological activity. nih.gov Valine, due to its β-branched side chain, has a high propensity to be incorporated into β-sheet structures. researchgate.net N-acylation can further constrain the backbone of the valine residue, influencing its conformational preferences and promoting specific secondary structures.
Researchers design these mimetics to pre-organize the molecule into a bioactive conformation, which can reduce the entropic penalty upon binding to a target. upc.edu For instance, strategic N-acylation can introduce steric hindrance or hydrogen bonding opportunities that favor a β-turn or β-sheet-like conformation, mimicking the binding motif of a natural peptide ligand. Studies on model peptides have shown that even subtle changes, such as substituting isoleucine with valine, can have significant effects on the stability of a β-hairpin structure, highlighting the importance of side-chain identity in maintaining secondary structures. researchgate.net The design process often involves computational modeling and spectroscopic analysis to predict and confirm the conformational behavior of the resulting peptidomimetic.
The peptide backbone is susceptible to cleavage by proteases, limiting the therapeutic potential of natural peptides. N-acylation is itself a backbone modification that protects the N-terminus from exopeptidases. To further enhance stability, medicinal chemists employ various strategies, including the introduction of amide bond isosteres—chemical groups that mimic the stereoelectronic properties of the amide bond but are resistant to hydrolysis. researchgate.net
Common modifications include:
N-methylation: Replacing the amide proton with a methyl group can prevent enzymatic degradation and also influence the cis/trans isomerization of the peptide bond, thereby constraining the peptide's conformation. researchgate.net
Reduced Amide Bonds (ψ[CH₂-NH]): This modification removes the carbonyl group, eliminating a key hydrogen bond acceptor and increasing flexibility.
Thioamides (ψ[C(S)-NH]): Replacing the amide oxygen with sulfur can alter hydrogen bonding capabilities and steric properties.
Aza-peptides: The α-carbon is replaced by a nitrogen atom, which can induce unique conformational geometries and maintain hydrogen-bond donor capacity. nih.gov
These modifications are systematically incorporated into N-acylated valine structures to create peptidomimetics with finely tuned stability, conformation, and ultimately, biological activity. nih.gov
Table 1: Common Backbone Modifications in Peptidomimetic Design This table is interactive and can be sorted by clicking on the column headers.
| Modification | Key Feature | Impact on Peptide Properties |
|---|---|---|
| N-Acylation | Addition of a carbonyl group to the N-terminus | Protects against exopeptidases; modulates lipophilicity and binding interactions. |
| N-Methylation | Replacement of amide H with a methyl group | Increases proteolytic stability; restricts conformation by favoring trans-amide bonds. researchgate.net |
| Aza-peptides | Replacement of Cα with a nitrogen atom | Induces distinct backbone geometries; maintains H-bond donor capacity. nih.gov |
| Amide Bond Isosteres | Replacement of the amide bond (e.g., with thioamides) | Enhances stability against proteases; alters electronic properties and H-bonding. researchgate.net |
The incorporation of non-natural amino acids (ncAAs) is a powerful strategy to expand the chemical diversity and functional capabilities of peptides and peptidomimetics. nih.govnih.gov By moving beyond the 20 proteinogenic amino acids, researchers can introduce a wide array of functionalities to enhance specific properties. mdpi.com
For N-acylated valine peptidomimetics, incorporating ncAAs can achieve several goals:
Increased Stability: D-amino acids, for example, are not recognized by most proteases, significantly increasing the half-life of the peptidomimetic in biological systems. mdpi.com
Conformational Constraint: Cyclic or sterically hindered ncAAs can lock the backbone into a desired conformation, improving receptor affinity and selectivity. upc.edu
Novel Side-Chain Functionalities: ncAAs can introduce side chains with unique chemical properties (e.g., fluorinated, isotopically labeled, or photo-crosslinkable groups) for specialized applications. pepdd.com
The synthesis of peptides containing ncAAs can be achieved through solid-phase peptide synthesis, allowing for the precise placement of these modified residues within the sequence to optimize biological activity. mdpi.compepdd.com
N-[(4-cyclohexylphenyl)carbonyl]valine as a Research Tool
The specific structure of this compound, featuring a bulky, lipophilic N-acyl group attached to the valine scaffold, makes it an interesting candidate for development as a chemical research tool. The cyclohexylphenyl moiety can engage in hydrophobic and van der Waals interactions within protein binding pockets, while the valine portion provides a defined stereochemical and structural base. Such compounds are often starting points for the development of more sophisticated molecular probes to investigate biological systems.
Affinity probes are created by attaching a reporter tag (e.g., a fluorophore, biotin (B1667282), or a photo-reactive group) to a molecule that binds a specific biological target. These probes are invaluable for identifying and characterizing target proteins, studying binding kinetics, and visualizing the localization of the target within cells.
A compound like this compound could be developed into an affinity probe through a multi-step process:
Structure-Activity Relationship (SAR) Studies: Initial studies would identify which positions on the molecule can be modified without disrupting its binding to the target protein.
Linker Installation: A chemically inert linker arm is often attached to a non-critical position on the molecule. This linker provides distance between the core binding scaffold and the reporter tag, minimizing steric hindrance.
Tag Conjugation: The reporter tag is chemically conjugated to the end of the linker. For example, a fluorescent dye would allow for visualization via fluorescence microscopy, while a biotin tag would enable pull-down experiments to isolate the target protein and its binding partners.
The development of such probes is essential for moving from an initial "hit" compound to a well-understood pharmacological tool. nih.gov
Table 2: Steps for Developing an Affinity Probe from a Lead Compound This table is interactive and can be sorted by clicking on the column headers.
| Step | Objective | Example Method |
|---|---|---|
| 1. Identify Lead Compound | Find a molecule with affinity for the target of interest. | High-throughput screening of a compound library. |
| 2. SAR Analysis | Determine which parts of the molecule are essential for binding. | Synthesize and test a series of analogs with systematic modifications. |
| 3. Design and Synthesize Linker | Create a chemical linker at a non-essential position. | Solid-phase or solution-phase organic synthesis. |
| 4. Conjugate Reporter Tag | Attach a detectable tag (e.g., fluorophore, biotin) to the linker. | Click chemistry or other bio-orthogonal ligation methods. |
| 5. Biological Validation | Confirm that the final probe retains affinity for the target and is functional. | Binding assays (e.g., fluorescence polarization) and cell-based imaging or pull-down assays. |
Target validation is a critical step in drug discovery that aims to confirm that modulating a specific biological target will have the desired therapeutic effect. nih.gov Small molecule inhibitors are powerful tools for this purpose. By using a potent and selective inhibitor, researchers can probe the function of a target enzyme or receptor in cellular or animal models of disease. mdpi.com
This compound, or an optimized derivative, could be employed in target validation studies in the following ways:
In Vitro Assays: The compound can be used to inhibit a purified enzyme or block a receptor in biochemical assays to confirm its mechanism of action and potency.
Cell-Based Studies: By treating cells with the compound, researchers can observe the downstream cellular consequences of inhibiting the target, such as changes in signaling pathways, gene expression, or cell viability.
Phenotypic Correlation: If inhibiting the target with the compound produces a cellular or physiological phenotype that matches the effect of genetically silencing the target (e.g., using RNAi or CRISPR), it provides strong evidence that the target is responsible for that function. nih.gov
Through these complementary chemical and genetic approaches, compounds like this compound can play a crucial role in validating novel drug targets and building the scientific foundation for new therapeutic strategies.
Future Directions and Emerging Research Areas
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery and molecular design. mdpi.comnih.gov For a compound like N-[(4-cyclohexylphenyl)carbonyl]valine, these computational tools offer a pathway to rapidly design and evaluate novel derivatives with optimized properties.
Furthermore, computational programs like Rosetta, which are used for designing proteins and peptides with non-canonical amino acids (NCAAs), could incorporate this compound as a unique building block. meilerlab.orgnih.gov This would allow for the in silico design of novel peptidomimetics with tailored functions, potentially targeting protein-protein interactions that are typically difficult to address with traditional small molecules. meilerlab.org The use of thermodynamic integration, a computationally intensive but highly accurate method, can further refine these designs by precisely calculating the binding affinities of proposed derivatives to their biological targets. nih.govresearchgate.net
Table 1: Application of AI/ML Models in the Design of this compound Derivatives
| AI/ML Model Type | Application Area | Potential Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Property Prediction | Predict biological activity, solubility, and toxicity of new derivatives. |
| Generative Adversarial Networks (GANs) | De Novo Design | Generate novel molecular structures with desired properties based on the core scaffold. |
| Recurrent Neural Networks (RNNs) | Sequence-based Design | Design peptides incorporating the compound as an NCAA for specific targets. mdpi.com |
| Graph Neural Networks (GNNs) | Interaction Prediction | Model and predict interactions with specific biological targets like enzymes or receptors. |
| Retrosynthesis Prediction Models | Synthesis Planning | Propose efficient and novel synthetic pathways for designed derivatives. researchgate.net |
Advancements in High-Throughput Screening for Related Compounds
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds. For derivatives of this compound, emerging ultra-high-throughput screening platforms offer the potential to screen libraries of unprecedented size.
One such advancement is the development of bead-based screening systems that can evaluate millions of compounds per minute. nih.gov In this approach, a large "one-bead-one-compound" (OBOC) library of this compound analogs could be synthesized. Each bead would carry a unique derivative, which could then be screened against a fluorescently labeled biological target (e.g., a protein or receptor). Using fluorescence-activated cell sorting (FACS) or advanced imaging platforms, "hit" beads exhibiting high binding affinity can be rapidly identified and isolated from a population of millions. nih.gov The structure of the active compound can then be determined by sequencing the chemical tag on the isolated bead. This methodology dramatically accelerates the hit-identification phase of the discovery process.
Table 2: Comparison of Screening Technologies for Compound Libraries
| Feature | Traditional HTS | Ultra-High-Throughput Screening (e.g., FAST) |
| Throughput | 10,000 - 100,000 compounds/day | >1,000,000 compounds/minute nih.gov |
| Library Format | Microwell plates | Bead-based libraries, DNA-encoded libraries |
| Sample Volume | Microliters | Nanoliters to picoliters |
| Hit Identification | Optical or radioactive signal | Fluorescence, mass spectrometry, affinity selection nih.gov |
| Application to Derivatives | Suitable for focused libraries | Ideal for screening massive, diverse libraries of derivatives. |
Novel Synthetic Routes and Sustainable Chemistry for Derivatives
The future synthesis of this compound derivatives is likely to move away from traditional methods towards more sustainable and efficient processes. The conventional approach, known as the Schotten-Baumann reaction, often involves the use of fatty acyl chlorides, which can be environmentally harmful. uni-duesseldorf.de
A promising area of research is the use of biocatalysis, particularly employing enzymes like aminoacylases. These enzymes can catalyze the acylation of amino acids under mild, aqueous conditions, avoiding harsh reagents and solvents. This "green chemistry" approach not only reduces environmental impact but can also offer high selectivity and yield. uni-duesseldorf.de Research into novel aminoacylases could lead to enzymes specifically tailored for the synthesis of this compound and its analogs.
Table 3: Comparison of Synthetic Approaches for N-Acyl Amino Acids
| Parameter | Conventional Synthesis (Schotten-Baumann) | Biocatalytic Synthesis (Enzymatic) |
| Reagents | Acyl chlorides, strong base | Fatty acids, enzymes (e.g., aminoacylases) uni-duesseldorf.de |
| Solvents | Organic solvents | Primarily aqueous solutions |
| Conditions | Often requires heating or cooling, anhydrous conditions | Mild temperature and pressure, neutral pH |
| Byproducts | Halogenated waste, salts | Water, reusable enzyme |
| Sustainability | Lower | Higher, aligns with green chemistry principles uni-duesseldorf.de |
Exploration of Undiscovered Biochemical Roles
The specific biochemical roles of this compound are not yet well-defined, presenting a significant opportunity for future research. The molecule's structure, which combines the essential amino acid L-valine with a bulky, hydrophobic 4-cyclohexylphenyl group, suggests several potential biological activities. wikipedia.orgnih.gov
Valine itself is a non-polar, branched-chain amino acid crucial for protein synthesis and metabolism. nih.govyoutube.com The addition of the N-acyl-4-cyclohexylphenyl moiety dramatically increases the molecule's lipophilicity, making it a candidate for interacting with hydrophobic pockets within proteins. This could lead to several functions:
Enzyme Inhibition: The compound could act as a competitive inhibitor for enzymes that bind to hydrophobic substrates, such as proteases, lipases, or certain metabolic enzymes.
Protein-Protein Interaction (PPI) Modulation: The bulky hydrophobic group may be capable of disrupting the interfaces between interacting proteins, a therapeutic strategy of significant interest. meilerlab.org
Receptor Modulation: It could potentially bind to nuclear receptors or other ligand-binding proteins that possess deep hydrophobic pockets.
Future research should employ unbiased screening techniques like affinity-based proteomics or cellular thermal shift assays (CETSA) to identify cellular targets. Screening against panels of enzymes and receptors would also be a logical step to systematically explore its bioactivity.
Table 4: Potential Biochemical Roles and Investigative Methods
| Potential Biochemical Role | Rationale | Suggested Experimental Approach |
| Enzyme Inhibitor | The hydrophobic moiety can fit into active site pockets. | Screening against panels of proteases, kinases, and lipases. |
| PPI Modulator | Bulky structure may physically block protein binding interfaces. | Yeast two-hybrid screening; Co-immunoprecipitation assays. |
| Membrane-Interacting Agent | Amphipathic character could lead to surfactant-like properties. uni-duesseldorf.de | Surface tension measurements; assays for membrane integrity. |
| Metabolic Precursor/Prodrug | The amide bond could be cleaved by cellular amidases. | Metabolomics studies; incubation with liver microsomes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
